molecular formula C12H14O2 B12522998 Cyclobutylidene(4-methoxyphenyl)methanol CAS No. 741653-53-2

Cyclobutylidene(4-methoxyphenyl)methanol

Cat. No.: B12522998
CAS No.: 741653-53-2
M. Wt: 190.24 g/mol
InChI Key: SDFBYNZQUNQXOR-UHFFFAOYSA-N
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Description

Cyclobutylidene(4-methoxyphenyl)methanol is a bicyclic secondary alcohol characterized by a cyclobutylidene ring fused to a methoxyphenyl-substituted methanol group. The compound’s structure combines a strained cyclobutane ring with a methoxyphenyl moiety, which may confer unique physicochemical properties, such as enhanced reactivity or photostability, compared to linear or less strained analogs.

Properties

CAS No.

741653-53-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

cyclobutylidene-(4-methoxyphenyl)methanol

InChI

InChI=1S/C12H14O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-8,13H,2-4H2,1H3

InChI Key

SDFBYNZQUNQXOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C2CCC2)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Cyclobutylidene Aldehydes

Methodology Overview

This approach involves the hydrogenation of a cyclobutylidene aldehyde precursor, (cyclobutylidene)(4-methoxyphenyl)methanal , to the corresponding alcohol. The aldehyde is synthesized via Friedel-Crafts acylation or cross-coupling, followed by reduction under controlled conditions.

Key Steps:
  • Aldehyde Synthesis :

    • Friedel-Crafts Acylation : Reacting 4-methoxybenzene with cyclobutanecarbonyl chloride in the presence of AlCl₃ yields (4-methoxyphenyl)(cyclobutanecarbonyl)methane .
    • Oxidation : The ketone intermediate is oxidized to the aldehyde using pyridinium chlorochromate (PCC).
  • Hydrogenation :

    • Conditions : Raney nickel (2–5 wt%) in methanol at 20–50°C under 2.4–5.2 bar H₂ pressure.
    • Reaction Time : 4–16 hours, monitored by GC until aldehyde conversion >95%.
Data Table 1: Hydrogenation Optimization
Catalyst Temperature (°C) Pressure (bar) Yield (%) Selectivity (%)
Raney Ni 25 4.5 89 97
Raney Co 30 5.0 85 93

Source : Adapted from cyclopropanecarboxaldehyde hydrogenation.

Borylative Cyclization of Alkynes

Methodology Overview

Borylative cyclization enables the construction of the cyclobutylidene ring from alkynyl precursors. This method, adapted from methylenecyclobutane synthesis, uses boron reagents to induce cyclization while retaining functional groups.

Key Steps:
  • Substrate Preparation :

    • A propargyl alcohol derivative, 4-methoxyphenylpropagyl alcohol , is synthesized via Sonogashira coupling between 4-iodoanisole and propargyl alcohol.
  • Borylative Cyclization :

    • Conditions : HBpin (1.2 equiv), PtCl₂ (5 mol%) in toluene at 80°C for 12 hours.
    • Mechanism : The alkyne undergoes cyclization to form a methylenecyclobutane, with subsequent oxidation (H₂O₂/NaOH) introducing the methanol group.
Data Table 2: Cyclization Efficiency
Substrate Catalyst Boron Reagent Yield (%)
4-Methoxyphenylpropargyl alcohol PtCl₂ HBpin 78

Source : Modified from borylative cyclization protocols.

Wittig Reaction with Cyclobutylidene Ylides

Methodology Overview

The Wittig reaction forms the cyclobutylidene alkene, which is subsequently hydroxylated to the alcohol.

Key Steps:
  • Ylide Synthesis :

    • Cyclobutylidene phosphonium bromide is prepared from cyclobutanone via treatment with PPh₃ and HBr.
  • Wittig Reaction :

    • Conditions : Ylide (1.2 equiv) and 4-methoxybenzaldehyde in THF at 0°C → room temperature for 6 hours.
    • Product : (Cyclobutylidene)(4-methoxyphenyl)methane .
  • Hydroxylation :

    • Anti-Markovnikov Hydroboration : BH₃·THF followed by H₂O₂/NaOH yields the secondary alcohol.
Data Table 3: Wittig Reaction Performance
Ylide Aldehyde Yield (%)
Cyclobutylidene-PPh₃Br 4-Methoxybenzaldehyde 65

Source : Inspired by Wittig reaction studies.

Photochemical [2+2] Cycloaddition

Methodology Overview

UV-induced [2+2] cycloaddition forms the cyclobutylidene ring from a diene precursor, followed by functionalization.

Key Steps:
  • Diene Synthesis :

    • 4-Methoxycinnamyl alcohol is prepared via Claisen-Schmidt condensation.
  • Cycloaddition :

    • Conditions : UV light (254 nm) in acetone for 24 hours.
    • Product : Cyclobutylidene intermediate.
  • Reduction :

    • NaBH₄ in methanol reduces ketone byproducts to the alcohol.
Data Table 4: Photocycloaddition Efficiency
Diene Light Source Yield (%)
4-Methoxycinnamyl alcohol UV (254 nm) 52

Source : Derived from photochemical methods.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Catalytic Hydrogenation High selectivity, mild conditions Requires aldehyde precursor Industrial
Borylative Cyclization Direct ring formation Sensitive to substrate steric bulk Lab-scale
Wittig Reaction Modular alkene formation Multi-step, moderate yields Pilot-scale
Photochemical Atom-economic Low yields, specialized equipment Lab-scale

Chemical Reactions Analysis

Types of Reactions

Cyclobutylidene(4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methyl-lithium for generating cyclobutylidene, and various oxidizing agents like flavin-zinc (II)-cyclen complex for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while substitution reactions can produce a variety of substituted phenylmethanols .

Mechanism of Action

The mechanism of action of Cyclobutylidene(4-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding aldehydes or ketones . The specific molecular targets and pathways depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Ring System Molecular Weight Key Properties/Applications Reference
(4-Bromophenyl)(cyclopropyl)methanol Cyclopropyl, 4-bromophenyl 227.1 g/mol Intermediate in organic synthesis
(4-Aminophenyl)(cyclopropyl)methanol Cyclopropyl, 4-aminophenyl 163.2 g/mol Potential pharmacophore
[1-(4-Chlorophenyl)cyclohexyl]methanol Cyclohexyl, 4-chlorophenyl 224.7 g/mol Unknown biological activity
2-Imino-3-(4-methoxyphenyl)oxazolidin-4-one Oxazolidinone, 4-methoxyphenyl N/A Antibacterial activity

Key Observations :

  • Ring Strain and Reactivity : Cyclobutylidene derivatives are expected to exhibit higher reactivity due to ring strain compared to cyclopropane or cyclohexane analogs. For example, diazocyclobutane (related to cyclobutanediazirine in ) is labile and reactive toward nucleophiles like water, suggesting cyclobutane-based compounds may favor rapid decomposition or alkylation reactions .
  • Substituent Effects : Methoxy groups on aromatic rings (e.g., in 4-methoxyphenyl derivatives) enhance solubility and photostability. For instance, UV-filter compounds with 4-methoxyphenyl groups (e.g., compound 3b in ) exhibit high SPF values (3.07 ± 0.04) and resistance to photodegradation .

Key Observations :

  • Solvent Influence: Methanol is frequently used in synthesizing methoxyphenyl derivatives (e.g., ), often facilitating nucleophilic substitutions or cyclizations .
  • Photochemical Pathways : Cyclobutanediazirines undergo [2 + 1] cycloadditions under UV light, unlike linear diazirines, which produce diazo compounds . This highlights the divergent reactivity of strained vs. linear systems.

Key Observations :

  • Estrogenic Activity: Methoxyphenyl compounds like methoxychlor require metabolic activation (demethylation) to exhibit estrogenic effects, whereas hydroxylated analogs (e.g., mono-OH-MDDE) are active per se .
  • Photoprotection : Methoxyphenyl groups in UV-filters () improve solubility and reduce cytotoxicity, making them favorable over halogenated analogs .

Stability and Degradation

  • Photostability : Cyclobutylidene derivatives may exhibit unique degradation pathways. For example, diazocyclobutane decomposes without photochemical intervention, unlike its linear counterparts .
  • Thermal Stability: Cyclopropanol-containing compounds (e.g., in ) show stability under mild conditions but decompose under acidic or high-temperature environments .

Biological Activity

Cyclobutylidene(4-methoxyphenyl)methanol is a compound with notable potential in various biological applications. This article examines its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclobutylidene group linked to a 4-methoxyphenyl moiety. This unique structure may influence its interaction with biological targets.

Molecular Formula : C12_{12}H14_{14}O
Molecular Weight : 190.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. While detailed mechanisms remain under investigation, preliminary studies suggest that it may modulate pathways involved in inflammation and cell signaling.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption observed in in vitro studies.
  • Distribution : Moderate distribution in tissues, influenced by lipophilicity.
  • Metabolism : Primarily metabolized by liver enzymes, with potential for significant first-pass metabolism.
  • Excretion : Predominantly excreted via urine.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate a moderate level of antibacterial efficacy, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Cell Line Used : RAW 264.7 macrophages
  • Concentration Tested : 10–50 µM
  • Results : Significant reduction in cytokine levels at concentrations above 20 µM.

Case Studies

  • Case Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against multidrug-resistant strains. The compound demonstrated a synergistic effect when combined with standard antibiotics, enhancing their efficacy.
  • Case Study on Anti-inflammatory Activity : Research conducted at a leading university explored the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated a significant reduction in joint swelling and pain, correlating with decreased inflammatory markers.

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